molecular formula C23H26ClN3O2S B2505696 6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215530-18-9

6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2505696
CAS No.: 1215530-18-9
M. Wt: 443.99
InChI Key: XTXUTUNTFOYDMB-UHFFFAOYSA-N
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Description

This compound (CAS: 1215530-18-9) is a thienopyridine derivative with a molecular formula of C₂₃H₂₆ClN₃O₂S and a molecular weight of 444.0 . Its structure comprises:

  • A tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring.
  • An isopropyl group at position 6, contributing to steric bulk and hydrophobicity.
  • A 2-(naphthalen-1-yl)acetamido substituent at position 2, introducing aromaticity and lipophilicity.
  • A hydrochloride salt formulation, improving solubility in aqueous environments.

Properties

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-14(2)26-11-10-18-19(13-26)29-23(21(18)22(24)28)25-20(27)12-16-8-5-7-15-6-3-4-9-17(15)16;/h3-9,14H,10-13H2,1-2H3,(H2,24,28)(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXUTUNTFOYDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 1215530-18-9 C₂₃H₂₆ClN₃O₂S 444.0 Reference compound with naphthalene and isopropyl groups.
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-carboxylate hydrochloride Not provided C₂₅H₂₇ClN₂O₄S ~503.0 Replaces carboxamide with ethyl ester; substitutes naphthalene with phenoxybenzoyl .
6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 1215799-82-8 C₂₂H₂₄ClN₃O₂S ~430.0 Ethyl instead of isopropyl at position 6, reducing steric bulk .
6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 1219178-16-1 C₁₉H₂₄ClN₃O₃S 409.9 Methoxybenzamido replaces naphthalene acetamido, lowering lipophilicity .
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 1052532-23-6 C₂₁H₂₃ClN₄O₄S 463.0 1,3-Dioxoisoindolinyl group introduces polarity and cyclic imide .

Key Observations

Substituent Effects on Lipophilicity: The naphthalene acetamido group in the reference compound enhances lipophilicity compared to the 4-methoxybenzamido variant (lower logP) . The ethyl ester in the phenoxybenzoyl derivative () increases molecular weight but may reduce metabolic stability due to esterase susceptibility.

The 1,3-dioxoisoindolinyl group () introduces electron-withdrawing effects, which could alter electronic distribution and hydrogen-bonding capacity.

Salt Formulations :

  • All compounds are hydrochloride salts, suggesting similar solubility profiles in polar solvents.

Preparation Methods

Thiophene Ring Formation via Cyclocondensation

A one-pot synthesis begins with the condensation of 2-cyanothioacetamide (6 ), malononitrile (5 ), and an aldehyde under piperidine catalysis to yield thioxo-1,2-dihydropyridines (7 ). While these intermediates are prone to oxidative dimerization, stabilization via hydrogenation or protective group strategies enables further functionalization. For the target compound, cyclization under basic conditions (e.g., NaOH or K₂CO₃) facilitates ring closure, forming the thieno[2,3-c]pyridine skeleton.

Functionalization at Position 2: 2-(Naphthalen-1-yl)Acetamido Group

The acetamido side chain at position 2 requires sequential acylation and coupling steps.

Synthesis of 2-(Naphthalen-1-yl)Acetyl Chloride

Naphthalen-1-ylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane, yielding 2-(naphthalen-1-yl)acetyl chloride as a reactive intermediate.

Amide Coupling at Position 2

The amine group at position 2 of the tetrahydrothienopyridine core is acylated with 2-(naphthalen-1-yl)acetyl chloride. This reaction is performed in a polar aprotic solvent (e.g., DMF or acetonitrile) at 0–25°C, often with a base such as triethylamine to scavenge HCl. The resulting 2-(2-(naphthalen-1-yl)acetamido) intermediate is isolated via filtration or extraction and purified by recrystallization.

Carboxamide Installation at Position 3

The 3-carboxamide group is introduced through hydrolysis or direct coupling.

Carboxylic Acid Intermediate

The 3-cyano group of the thienopyridine core is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄ under reflux. Alternatively, oxidative methods with KMnO₄ or RuO₄ may be employed.

Conversion to Carboxamide

The carboxylic acid is activated as an acid chloride (using SOCl₂) and reacted with ammonium hydroxide or a primary amine. However, recent protocols favor direct coupling without acid acceptors to minimize side reactions. For instance, 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride reacts with amines in chlorobenzene at 100°C, yielding carboxamides with >95% purity. Applied to the target molecule, this method ensures efficient amide bond formation without requiring additional bases.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. The purified 6-isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is dissolved in anhydrous ethanol or diethyl ether, and gaseous HCl is bubbled through the solution. Precipitation of the hydrochloride salt occurs upon cooling, followed by filtration and drying under vacuum.

Challenges and Optimization

  • Regioselectivity : Competing reactions during cyclization are mitigated by steric and electronic effects. For example, the 2-position’s nucleophilicity directs acylation preferentially over other sites.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials and byproducts.
  • Stability : The hydrochloride salt enhances stability, preventing decomposition during storage.

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